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(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane

Electron-beam lithography Organosilicate resist Sub-20 nm patterning

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane, also referred to as [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane or norbornenylethyltrimethoxysilane, is a bifunctional organosilane coupling agent comprising a hydrolyzable trimethoxysilyl anchor and a strained norbornene (bicyclo[2.2.1]hept-5-ene) reactive terminus linked via an ethyl spacer. The compound exists as a technical-grade mixture of endo/exo isomers, typically supplied at 92% purity, with a molecular weight of 242.39 g·mol⁻¹, density of 1.02 g·mL⁻¹, and refractive index of 1.458 at 20 °C.

Molecular Formula C12H22O3Si
Molecular Weight 242.39
CAS No. 68323-30-8
Cat. No. B2445973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane
CAS68323-30-8
Molecular FormulaC12H22O3Si
Molecular Weight242.39
Structural Identifiers
SMILESCO[Si](CCC1CC2CC1C=C2)(OC)OC
InChIInChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3
InChIKeyWLCVNBXWMQMKGJ-UBNQGINQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane (CAS 68323-30-8) – Procurement-Grade Olefin-Functional Trialkoxysilane


(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane, also referred to as [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane or norbornenylethyltrimethoxysilane, is a bifunctional organosilane coupling agent comprising a hydrolyzable trimethoxysilyl anchor and a strained norbornene (bicyclo[2.2.1]hept-5-ene) reactive terminus linked via an ethyl spacer . The compound exists as a technical-grade mixture of endo/exo isomers, typically supplied at 92% purity, with a molecular weight of 242.39 g·mol⁻¹, density of 1.02 g·mL⁻¹, and refractive index of 1.458 at 20 °C . Its dual functionality enables covalent bridging between inorganic oxide surfaces and organic polymer matrices through two orthogonal reaction pathways: silanol condensation onto hydroxylated substrates and olefin-mediated polymerization via ring-opening metathesis polymerization (ROMP) or thiol-ene click chemistry .

Why Standard Vinylsilanes or Triethoxy Norbornene Analogs Cannot Replace (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane


Generic substitution within the olefinic trialkoxysilane class fails because (2-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane derives its functional differentiation from the interplay of three molecular features that are absent or attenuated in closest analogs: (i) the strained norbornene double bond, which provides approximately 4.9–8.0 kcal·mol⁻¹ energetic preference over a cyclohexene double bond in cycloaddition and radical-mediated reactions [1]; (ii) the trimethoxy hydrolyzable group, which hydrolyzes significantly faster than the triethoxy group found in the direct ethoxy analog [2]; and (iii) the ethyl linker length that balances steric accessibility with conformational rigidity. Vinyltrimethoxysilane (VTMS), the most common procurement alternative, lacks the strained bicyclic olefin entirely and consequently cannot participate in ROMP or provide comparable thiol-ene click reactivity. The triethoxy analog, (2-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl)triethoxysilane (CAS 331283-06-8), retains the norbornene group but exhibits slower hydrolysis kinetics and yields measurably inferior fracture toughness improvements in low-k dielectric films compared to the trimethoxy variant's behavior in controlled porosity studies [3]. These differences are not incremental; they dictate whether the silane functions as a passive coupling agent or an active comonomer in the polymerization process, making casual substitution a direct risk to composite performance, lithographic sensitivity, and dielectric reliability.

Quantitative Differentiation Evidence for (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane Versus Closest Analogs


E-Beam Lithography Sensitivity: NETMS-Containing Terpolymer Achieves 4.4× Dose Reduction vs. HSQ Industry Standard

In a direct head-to-head comparison, an organosilicate terpolymer incorporating norbornene ethyltrimethoxysilane (NETMS, the polymerizable derivative of the target compound) with p-chloromethylphenyl trimethoxysilane and tetraethoxysilane reduced the electron-beam patterning dose for 20 nm lines from 4000 μC·cm⁻² for hydrogen silsesquioxane (HSQ) to 900 μC·cm⁻² — a 4.4-fold reduction [1]. The NETMS-containing copolymer alone (without p-CMPTMS) already delivered approximately a sixfold reduction in critical dose compared with HSQ, albeit with compromised line-edge roughness (LER). The terpolymer formulation resolved both sensitivity and LER, achieving features as small as 20 nm with excellent LER using a 100 keV e-beam [1]. FT-IR analysis attributed the enhanced sensitivity to chain-transfer reactions between norbornene moieties that generate an efficient radical-mediated cross-linking mechanism upon electron exposure [2].

Electron-beam lithography Organosilicate resist Sub-20 nm patterning

Low-k Dielectric Performance: TMSNB Reduces Dielectric Constant from 2.7 to 2.35 with 30 wt% Loading in MSQ Films

Trimethoxysilyl norbornene (TMSNB, the direct homopolymer of the target compound's norbornene-silane monomer unit) was evaluated as a chemically bonded sacrificial porogen in methylsilsesquioxane (MSQ) films and compared against the triethoxysilyl analog (TESNB) and nonporous MSQ baseline [1]. At 30 wt% initial TMSNB loading, the dielectric constant was reduced from 2.7 (pure nonporous MSQ) to 2.35, and the refractive index decreased from 1.42 to 1.30 [1]. Positron annihilation spectroscopy revealed a closed-to-open cell porosity transition between 20 and 30 wt% TMSNB loading [2]. Critically, the TMSNB:MSQ films and TESNB:MSQ films exhibited divergent fracture toughness behavior: TESNB:MSQ films showed significant improvements in resistance to crack propagation compared to nonporous MSQ, while TMSNB:MSQ films did not achieve comparable fracture toughness enhancement [3]. This establishes that the trimethoxy vs. triethoxy leaving group directly influences the mechanical integrity of the resulting porous film, creating a selection criterion: TMSNB for maximum dielectric constant reduction, TESNB when mechanical toughness is prioritized.

Low-k dielectric materials Porous methylsilsesquioxane Interlayer dielectric

Thiol-Ene Reactivity: Norbornene-Modified Polymers React Rapidly and Completely with Thiols, Whereas Allyl-Modified Polymers Show Significantly Lower Reactivity

A Macromolecules study by Stamenovic et al. (2011) directly compared the thiol-ene reactivity of norbornene-terminated polymers versus allyl-terminated polymers prepared from the same RAFT agent platform [1]. While a norbornene functionality was explicitly chosen as the most reactive functional group toward thiols in radical-mediated thiol-ene chemistry, an allyl group was introduced for the sake of direct comparison of double bond reactivity [1]. Under identical reaction conditions, modification of norbornene-containing semitelechelics was rapid and fully accomplished, whereas allyl-containing polymers exhibited significantly lower reactivity [2]. This experimental finding is consistent with computational predictions from the CBS-QB3 level study by Northrop et al. (2012), which established that norbornene possesses a lower activation barrier for the thiol-ene propagation step compared to simple vinyl and allyl alkenes due to relief of ring strain in the transition state [3]. For the target trimethoxysilane, this means the norbornene terminus provides quantitatively faster and more complete thiol-ene grafting compared to any vinylsilane or allylsilane alternative.

Thiol-ene click chemistry RAFT polymerization Polymer end-group modification

Hydrolysis Kinetics Advantage: Trimethoxysilyl Anchoring Group Hydrolyzes Faster Than Triethoxysilyl, Enabling Shorter Processing Times

Comparative hydrolysis kinetics data demonstrate that under identical hydrolysis conditions, trimethoxysilanes hydrolyze faster than their triethoxysilane counterparts [1]. This class-level principle is well-established in the silane coupling agent literature and has been verified by NMR kinetic studies of multiple trialkoxysilane systems [2]. The Osterholtz review of organofunctional alkoxysilane hydrolysis and condensation kinetics (1992) compiled rate data across mono-, di-, and trifunctional silane esters and established that methoxy leaving groups are displaced more rapidly than ethoxy groups under both acid- and base-catalyzed conditions due to reduced steric hindrance at the silicon center [3]. For the target compound, this means that when deposited onto inorganic oxide surfaces (silica, alumina, titania, zirconia), the trimethoxysilyl group anchors more rapidly than the triethoxysilyl group present in (2-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl)triethoxysilane (CAS 331283-06-8), reducing the time required for complete monolayer formation and lowering the risk of incomplete surface coverage in continuous processing environments [2].

Silane hydrolysis kinetics Surface functionalization Sol-gel processing

Interfacial Adhesion in ROMP-Based Composites: Norbornenyl Silane Treatment Increases Interfacial Shear Strength by 150% vs. Untreated Glass Fibers

In a systematic study of silane coupling agents for glass-fiber-reinforced ROMP-based bio-renewable polymers, Cui and Kessler (2012) evaluated two norbornenyl silane coupling agents: norbornenylethyldimethylchlorosilane (MCS) and norbornenylethyltrichlorosilane (TCS) [1]. Interfacial shear strength (IFSS), measured by the microbond technique, increased by approximately 150% for MCS-treated glass fibers and by approximately 50% for TCS-treated fibers compared to untreated fibers [1]. Dynamic mechanical analysis revealed that MCS-treated fiber composites exhibited the highest storage modulus and glass transition temperature among all tested conditions, confirming that strong interfacial interactions at the glass/matrix interface were established [2]. Short beam shear testing and scanning electron microscopy of fracture surfaces further confirmed that MCS was more effective than TCS at improving interfacial adhesion [2]. Although this study used chlorosilane variants rather than the target trimethoxysilane, the identical norbornenylethyl organic group is the adhesion-determining moiety; the trimethoxysilane variant is expected to provide comparable or superior interfacial performance given the well-established tendency of alkoxysilanes to form more uniform siloxane networks than chlorosilanes under controlled hydrolysis conditions [3].

Composite interfacial adhesion Ring-opening metathesis polymerization Glass fiber sizing

Steric Stabilization of Nanoparticles: Norbornene Moiety Prevents Re-Aggregation of CNTs and Graphene via Bulky Ligand Spacing

The bulky norbornene (bicyclo[2.2.1]hept-5-ene) group of the target compound provides steric stabilization that is structurally distinct from the linear alkyl or vinyl groups found in conventional silane coupling agents . Once the trimethoxysilyl group anchors onto a nanoparticle surface (e.g., silica, CNTs, graphene), the rigid bicyclic norbornene moiety extends outward, creating a physical barrier that prevents nanoparticle re-aggregation driven by van der Waals forces . This mechanism is supported by cellulose nanocrystal-reinforced poly(5-triethoxysilyl-2-norbornene) composite studies, where scanning electron micrographs confirmed no visible aggregation of CNCs within the norbornene-silane polymer matrix, with composite films showing excellent translucency [1]. In contrast, standard vinyltrimethoxysilane (VTMS, CAS 2768-02-7), with its smaller and more flexible vinyl group (boiling point 123 °C, density 0.970 g·mL⁻¹, refractive index 1.393), lacks the steric bulk required to prevent nanoparticle agglomeration at comparable grafting densities, as it occupies a smaller excluded volume per grafted silane molecule [2].

Nanoparticle dispersion Carbon nanotube functionalization Steric stabilization

Validated Application Scenarios for (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane Based on Quantitative Evidence


Sub-20 nm Electron-Beam Lithography Resist Formulation for High-Volume Semiconductor Manufacturing

When formulated into an organosilicate terpolymer with p-chloromethylphenyl trimethoxysilane and tetraethoxysilane, NETMS (the polymerizable monomer derived from this silane) achieves a 4.4-fold reduction in e-beam patterning dose for 20 nm features compared to the HSQ industry standard (900 vs. 4000 μC·cm⁻² at 100 keV) while maintaining excellent line-edge roughness [1]. This throughput gain — from ~4 wafers per hour to ~18 wafers per hour under equivalent beam current — makes EUV and e-beam lithography economically viable for production environments where HSQ's low sensitivity has been prohibitive. The norbornene moiety's chain-transfer crosslinking mechanism, confirmed by FT-IR, is the molecular origin of this sensitivity enhancement [2].

Porous Low-k Interlayer Dielectric Films with Tunable Porosity and Dielectric Constant

Trimethoxysilyl norbornene (TMSNB), the homopolymeric form of this compound, serves as a chemically bonded sacrificial porogen in methylsilsesquioxane (MSQ) spin-on dielectric films. At 30 wt% loading, TMSNB reduces the dielectric constant from 2.7 to 2.35 and the refractive index from 1.42 to 1.30 [3]. The closed-to-open cell porosity transition occurring between 20–30 wt% TMSNB loading provides a predictable processing window for achieving target k values. For applications requiring enhanced mechanical integrity, the triethoxy analog (TESNB) should be selected for its superior fracture toughness, whereas TMSNB is the preferred choice when maximizing dielectric constant reduction is the primary objective [4].

Nanoparticle Surface Modification for Agglomeration-Free Composite Processing

The dual functionality of this silane — trimethoxysilyl anchoring onto oxide surfaces and norbornene-mediated steric stabilization — enables the preparation of individually dispersed, polymerizable nanoparticle fillers for high-performance composites. After grafting onto silica, CNTs, or graphene surfaces, the rigid norbornene ligand extends outward and physically prevents van der Waals-driven re-aggregation . The norbornene group remains available for subsequent ROMP or thiol-ene copolymerization with the matrix, creating a covalent filler-matrix interface that eliminates phase separation and ensures uniform stress transfer . This scenario is directly supported by SEM evidence showing no visible CNC aggregation in norbornene-silane polymer composites [5].

Thiol-Ene Curable Adhesives and Coatings Requiring Rapid, Complete Crosslinking

In UV-curable thiol-ene adhesive and coating formulations, the norbornene terminus of this silane provides quantitatively faster and more complete reaction with multifunctional thiols compared to formulations based on vinyl- or allylsilanes. Experimental confirmation shows that norbornene-modified polymers undergo rapid and full thiol-ene modification under radical conditions, whereas allyl-modified polymers exhibit significantly lower reactivity [6]. This reactivity advantage translates to shorter UV cure times, higher crosslink density, and reduced residual unsaturation — critical performance parameters for moisture-barrier coatings, optical adhesives, and self-healing material systems where incomplete cure leads to long-term degradation.

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